molecular formula C15H22NOS+ B11617626 1-Propyl-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane

1-Propyl-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane

Cat. No.: B11617626
M. Wt: 264.4 g/mol
InChI Key: SXNLYKALCQBBGR-UHFFFAOYSA-N
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Description

1-PROPYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM is a complex organic compound that features a unique bicyclic structure. This compound is characterized by the presence of a thiophene ring attached to a bicyclo[2.2.2]octane framework, which is further substituted with a propyl group. The compound’s structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-PROPYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride.

    Substitution with the propyl group: The final step involves the alkylation of the bicyclic core with a propyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

1-PROPYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-PROPYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-PROPYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM exerts its effects involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the bicyclic core can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-PROPYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM can be compared with similar compounds such as:

    1-PROPYL-3-(FURAN-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM: This compound features a furan ring instead of a thiophene ring, resulting in different electronic properties and reactivity.

    1-PROPYL-3-(BENZENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM: The presence of a benzene ring imparts different steric and electronic effects compared to the thiophene ring.

The uniqueness of 1-PROPYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM lies in its combination of a thiophene ring with a bicyclic core, which provides a distinct set of chemical and physical properties that are not observed in its analogs.

Properties

Molecular Formula

C15H22NOS+

Molecular Weight

264.4 g/mol

IUPAC Name

(1-propyl-1-azoniabicyclo[2.2.2]octan-3-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C15H22NOS/c1-2-7-16-8-5-12(6-9-16)13(11-16)15(17)14-4-3-10-18-14/h3-4,10,12-13H,2,5-9,11H2,1H3/q+1

InChI Key

SXNLYKALCQBBGR-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]12CCC(CC1)C(C2)C(=O)C3=CC=CS3

Origin of Product

United States

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